6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(p-tolyloxy)acetate
Description
Properties
IUPAC Name |
[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-methylphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5S2/c1-12-3-5-14(6-4-12)24-9-18(22)25-17-8-23-15(7-16(17)21)11-27-19-20-13(2)10-26-19/h3-8,10H,9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHJRVBUQLHJAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)OC2=COC(=CC2=O)CSC3=NC(=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(p-tolyloxy)acetate typically involves multiple steps, starting with the preparation of the thiazole and pyran intermediates. The thiazole intermediate can be synthesized through the reaction of 4-methylthiazole with a suitable thiol reagent under controlled conditions. The pyran intermediate is prepared by reacting a suitable aldehyde with a ketone in the presence of a base to form the pyran ring.
The final step involves the coupling of the thiazole and pyran intermediates with 2-(p-tolyloxy)acetic acid under esterification conditions. This reaction is typically carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity starting materials, controlling reaction temperatures, and employing advanced purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(p-tolyloxy)acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyran ring can be reduced to form alcohols.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(p-tolyloxy)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(p-tolyloxy)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring may interact with enzymes or receptors, modulating their activity. The pyran ring and tolyloxy group may contribute to the compound’s overall binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Methyl 2-((3-(3-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate ()
- Structure: A quinazolinone-thioacetate hybrid with a 3-methoxyphenyl group.
- Synthesis : Microwave-assisted reaction (120°C, 10 min) achieves 59% yield, significantly faster than the target compound’s room-temperature synthesis .
4-[(Z)-(2-(4-Isopropoxyphenyl)-6-Oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2-methoxyphenyl Acetate ()
- Structure : A thiazolo-triazolone fused system with isopropoxy and acetyloxy substituents.
- Stereoelectronic Effects : The Z-configuration at the exocyclic double bond may enhance π-stacking with biological targets.
- Solubility : The acetyloxy group improves solubility compared to the target compound’s p-tolyloxy ester .
2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl Benzoate ()
- Structure: A pyran-benzoate analog with a methoxyphenoxy group.
- Stability : Crystallographic data reveals tight molecular packing via C–H···O interactions, suggesting higher thermal stability than the target compound .
Fluthiacet-methyl and Picoxystrobin ()
- Fluthiacet-methyl : A thiadiazolo-pyridazine herbicide with a thioacetate group. Its complex heterocyclic system provides broad-spectrum weed control but requires harsh synthesis conditions.
- Picoxystrobin : A strobilurin fungicide with a trifluoromethyl group, offering superior antifungal activity (MW 367.3, MP 75°C) but higher environmental persistence .
Data Table: Key Structural and Functional Comparisons
Biological Activity
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(p-tolyloxy)acetate is a complex organic compound exhibiting potential biological activities. Its unique molecular structure, which integrates a thiazole ring, a pyran ring, and a tolyloxy group, makes it a subject of interest in medicinal chemistry and pharmacology. This article reviews its biological activity, including antimicrobial and anticancer properties, supported by various research findings.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) reported as low as 31.25 µg/mL for Gram-positive bacteria . The mechanism of action may involve the inhibition of bacterial enzymes or disruption of cell wall synthesis.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Thiazole Derivative A | 31.25 | Staphylococcus aureus |
| Thiazole Derivative B | 62.50 | Escherichia coli |
Anticancer Activity
The compound has also been investigated for its anticancer potential. Studies have highlighted the role of thiazole-containing compounds in inhibiting cancer cell proliferation. For example, thiazole derivatives have demonstrated activity against various cancer cell lines, including breast and prostate cancer cells, with IC50 values indicating effective cytotoxicity .
The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets. The thiazole moiety may interact with enzymes or receptors, modulating their activity and leading to biological effects such as enzyme inhibition or apoptosis in cancer cells.
Proposed Mechanisms:
- Enzyme Inhibition : Binding to active sites of enzymes involved in metabolic pathways.
- Receptor Modulation : Altering receptor activity that influences cell signaling.
- Cell Cycle Disruption : Inducing apoptosis through mitochondrial pathways.
Case Studies
Several case studies have documented the biological evaluation of similar compounds:
- Study on Thiazole Derivatives :
- Antimicrobial Evaluation :
Q & A
Q. Optimization Tips :
- Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .
Basic: What analytical methods validate the structure and purity of this compound?
Answer:
Standard characterization includes:
- NMR Spectroscopy : H and C NMR to confirm substituent connectivity (e.g., thiazole methyl at δ ~2.5 ppm, pyran carbonyl at δ ~170 ppm) .
- IR Spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~1250 cm (C-O ester) .
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
- Elemental Analysis : Match experimental C/H/N/S ratios to theoretical values (CHNOS) .
Advanced: How can reaction yields be optimized during esterification?
Answer:
Critical parameters include:
- Catalyst Ratio : Use DMAP (10 mol%) with DCC (1.2 equiv.) to enhance ester bond formation .
- Temperature : Maintain 0–5°C during coupling to suppress side reactions (e.g., thiazole oxidation).
- Workup : Quench with aqueous citric acid to remove excess DCC, followed by extraction with ethyl acetate .
- DoE Approach : Apply response surface methodology to optimize molar ratios and solvent polarity .
Q. Mechanistic Insights :
- The thiazole ring inhibits cytochrome P450 enzymes, while the tolyloxy group enhances membrane permeability .
- Pyran carbonyls may chelate metal ions in bacterial proteases .
Advanced: How to resolve contradictions in reported biological data (e.g., varying IC50_{50}50 values)?
Answer:
Discrepancies arise from:
- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7), serum concentration, or incubation time .
- Compound Purity : Impurities >5% skew dose-response curves; validate via HPLC before assays .
- Solubility : Use DMSO stocks (<0.1% final concentration) to avoid solvent toxicity .
Q. Methodological Recommendations :
- Standardize protocols (e.g., MTT assay, 48-hour incubation).
- Include positive controls (e.g., doxorubicin for cytotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
